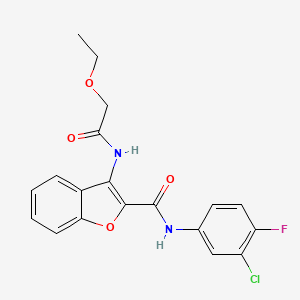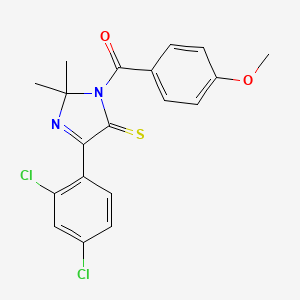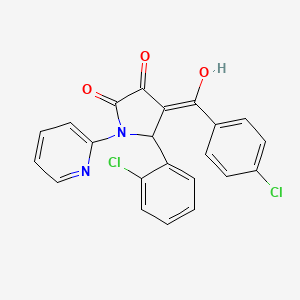
N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide (also known as 3-chloro-4-fluoro-N-(2-ethoxyacetamido)-benzofuran-2-carboxamide, or CFEC) is a novel synthetic compound that has been studied in recent years for its potential applications in scientific research. CFEC is a small molecule that has a unique structure, with a combination of a fluorine, chlorine, and oxygen atom, as well as a benzofuran ring. CFEC has been found to possess a variety of biological activities, including anti-cancer activity, anti-inflammatory activity, and antimicrobial activity.
科学研究应用
CFEC has been studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anti-cancer activity, anti-inflammatory activity, and antimicrobial activity. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. CFEC has been studied for its potential as an antifungal agent, as well as for its potential as an inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
作用机制
The mechanism of action of CFEC is not yet fully understood. However, it is believed to interact with various cellular targets, such as proteins, enzymes, and receptors. It is thought to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, as well as with the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. It is also thought to interact with various receptors, such as the estrogen receptor, the serotonin receptor, and the cannabinoid receptor.
Biochemical and Physiological Effects
CFEC has been found to possess a variety of biochemical and physiological effects. In vitro studies have found that CFEC can inhibit the enzyme acetylcholinesterase, as well as the enzyme lipoxygenase. It has also been found to possess anti-cancer activity, anti-inflammatory activity, and antimicrobial activity. In vivo studies have found that CFEC can reduce the levels of inflammatory markers, such as TNF-α, IL-6, and IL-1β. It has also been found to reduce the levels of the neurotransmitter serotonin in the brain.
实验室实验的优点和局限性
The main advantage of using CFEC in laboratory experiments is that it is a small molecule with a unique structure. This makes it easier to synthesize and manipulate compared to larger molecules. Additionally, CFEC has been found to possess a variety of biological activities, which makes it a useful tool for scientific research. However, there are some limitations to using CFEC in laboratory experiments. For example, it is not yet fully understood how CFEC interacts with various cellular targets, such as proteins, enzymes, and receptors. Additionally, CFEC has not been extensively studied in vivo, so its effects on humans are not yet fully understood.
未来方向
There are a number of potential future directions for research on CFEC. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with various cellular targets. Additionally, further studies could be conducted to explore the potential of CFEC as an inhibitor of the enzyme acetylcholinesterase, as well as its potential as an antifungal agent. Furthermore, further studies could be conducted to investigate the potential of CFEC as an anti-cancer agent, as well as its potential as an anti-inflammatory agent. Finally, further studies could be conducted to explore the potential of CFEC as an inhibitor of the enzyme lipoxygenase, as well as its potential as an inhibitor of the serotonin receptor.
合成方法
CFEC can be synthesized from commercially available 4-chloro-3-fluorophenol and 2-ethoxyacetic acid. The synthesis involves a series of reactions, including an esterification reaction, a condensation reaction, and a cyclization reaction. First, 4-chloro-3-fluorophenol and 2-ethoxyacetic acid are reacted in the presence of a base, such as sodium hydroxide, to form the ester product. The ester is then reacted with a base, such as pyridine, to form the condensation product. Finally, the condensation product is reacted with an acid, such as hydrochloric acid, to form the cyclization product, which is the desired CFEC.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4/c1-2-26-10-16(24)23-17-12-5-3-4-6-15(12)27-18(17)19(25)22-11-7-8-14(21)13(20)9-11/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQIDGDXKLFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6507936.png)
![5-[(2-methoxyethyl)sulfanyl]-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6507941.png)
![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6507945.png)
![2-[(2-hydroxyethyl)amino]-1-[5-(4-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B6507957.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6507965.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B6507967.png)
![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B6507988.png)
![3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6507990.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B6507995.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide](/img/structure/B6508010.png)


![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508035.png)